6-Chloro-2-iodo-3-propoxypyridine
Overview
Description
6-Chloro-2-iodo-3-propoxypyridine is an organohalide compound with the molecular formula C8H8ClINO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and iodine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-3-propoxypyridine typically involves halogenation reactions. One common method is the iodination of 6-chloro-3-propoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodo-3-propoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, with bases like potassium carbonate to facilitate the process.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield azido or thiocyanato derivatives.
Scientific Research Applications
6-Chloro-2-iodo-3-propoxypyridine is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridine derivatives.
Medicine: It is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodo-3-propoxypyridine involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a halogenated intermediate that can undergo various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-iodo-3-methoxypyridine
- 6-Chloro-2-iodo-3-hydroxypyridine
- 6-Chloro-2-iodo-3-ethoxypyridine
Uniqueness
6-Chloro-2-iodo-3-propoxypyridine is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to its methoxy, ethoxy, or hydroxy counterparts. This uniqueness makes it a valuable compound in the synthesis of specific organic molecules and in various research applications.
Properties
IUPAC Name |
6-chloro-2-iodo-3-propoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClINO/c1-2-5-12-6-3-4-7(9)11-8(6)10/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSNVBWBSQUHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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